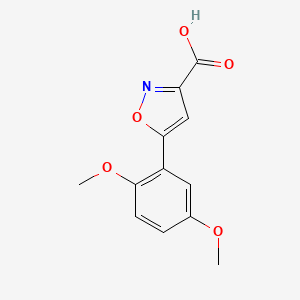

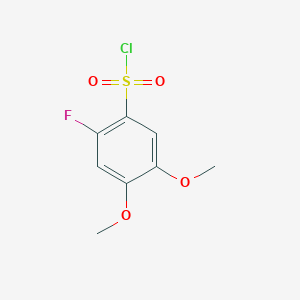

5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, a compound with a similar structure, involves successive transformations including Curtius rearrangement to form related isoxazole fragments . Another related synthesis involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine to convert carboxylic acids to 2-oxazolines under mild conditions . These methods highlight the versatility of oxazole chemistry and the potential routes that could be adapted for the synthesis of 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a heterocyclic ring which can influence the electronic distribution and reactivity of the compound. For example, the molecular structure of a strongly fluorescent oxazole derivative was determined by X-ray crystallography, revealing insights into its high fluorescence quantum yields . Similarly, the study of 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives using NMR and X-ray diffraction analysis provided information on the spatial arrangement and intramolecular interactions . These techniques could be applied to determine the precise structure of 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid and predict its reactivity.

Chemical Reactions Analysis

Oxazole derivatives can participate in various chemical reactions. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . Additionally, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles involves the reaction of an oxazole carbaldehyde oxime with acetic anhydride, followed by heterocyclization . These reactions demonstrate the potential for 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid to undergo similar transformations, leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on the substituents attached to the oxazole ring. For example, the introduction of dimethoxy groups can affect the compound's solubility, boiling point, and stability. The fluorescence properties of oxazole derivatives can also be significant, as seen in the synthesis of fluorescent oxazole compounds with high quantum yields . The reactivity of oxazole derivatives with carboxylic acids to form esters and the stability of the resulting compounds are also important aspects of their chemical behavior. These properties are crucial for the potential application of 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid in various fields, including medicinal chemistry and materials science.

科学的研究の応用

Synthesis and Biological Activity

Synthesis and Antioxidant Properties : A study by Dovbnya et al. (2022) developed methods for synthesizing related compounds, specifically ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. These compounds were produced through acid hydrolysis, resulting in carboxylic acids. They demonstrated notable antioxidant activity in vitro, suggesting potential biomedical applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Biological Activity in Agriculture : Liu, Li, and Li (2004) synthesized novel derivatives related to this compound, showing fungicidal and insecticidal activities in greenhouse evaluations. This implies potential uses in agricultural pest control (Liu, Li, & Li, 2004).

Chemical Transformations and Synthesis

Chemical Transformations for New Compounds : Potkin, Petkevich, and Kurman (2009) focused on the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles. This study highlights the chemical versatility of the oxazole ring in creating diverse compounds (Potkin, Petkevich, & Kurman, 2009).

Synthesis of Isoxazoles and Oxadiazoles : Continuing with Potkin et al.'s work, they synthesized sulfonamides and urea derivatives containing isoxazole fragments, demonstrating the compound's adaptability in synthesizing functionally diverse chemicals (Potkin, Petkevich, & Zalesskaya, 2009).

Pharmaceutical and Medicinal Applications

Inhibitors in Pharmaceutical Research : Tarui et al. (2002) explored microbial enantioselective ester hydrolysis using related compounds for preparing squalene synthase inhibitors. This research indicates potential applications in pharmaceuticals, especially in drug synthesis (Tarui et al., 2002).

Platelet Aggregation Inhibitory Activity : Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates and evaluated them for inhibitory activity on blood platelet aggregation. This research suggests potential therapeutic applications in cardiovascular diseases (Ozaki et al., 1983).

Material Science Applications

- Polyester Synthesis for Materials Science : Kricheldorf and Thomsen (1992) used derivatives of the compound in the synthesis of thermotropic polyesters, indicating its utility in materials science, particularly in creating specialized polymers (Kricheldorf & Thomsen, 1992).

作用機序

特性

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-16-7-3-4-10(17-2)8(5-7)11-6-9(12(14)15)13-18-11/h3-6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKJDWPURNWNTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588491 |

Source

|

| Record name | 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

CAS RN |

953752-64-2 |

Source

|

| Record name | 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

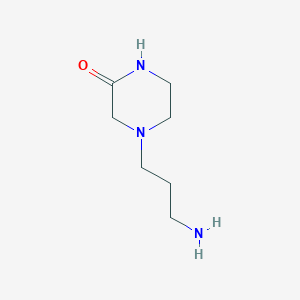

![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)

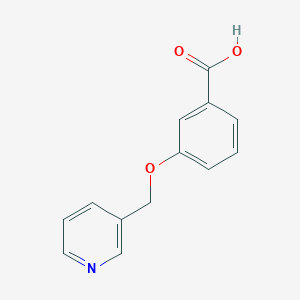

![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)

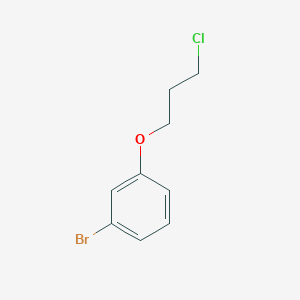

![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)

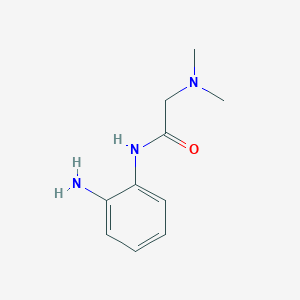

![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)